molecular formula C15H17F2N B1592069 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile CAS No. 208844-07-9

2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile

Cat. No.: B1592069
CAS No.: 208844-07-9
M. Wt: 249.3 g/mol
InChI Key: AHMVWTCTRTWLHL-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile (CAS 208844-07-9) is a benzonitrile derivative characterized by a trans-4-ethylcyclohexyl substituent at the para position and fluorine atoms at the 2- and 6-positions of the aromatic ring. Its molecular formula is C₁₅H₁₇F₂N, with a molecular weight of 249.3 g/mol.

Properties

IUPAC Name

4-(4-ethylcyclohexyl)-2,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N/c1-2-10-3-5-11(6-4-10)12-7-14(16)13(9-18)15(17)8-12/h7-8,10-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMVWTCTRTWLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC(=C(C(=C2)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604246
Record name 4-(4-Ethylcyclohexyl)-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208844-07-9
Record name 4-(4-Ethylcyclohexyl)-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 4-(trans-4-ethylcyclohexyl)-2,6-difluoro
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Preparation Methods

Grignard Coupling and Subsequent Functionalization

Stepwise Synthesis Overview:

  • Preparation of Grignard Reagent:
    • Magnesium chips are reacted with 2,6-difluoro-4-bromochlorobenzene in tetrahydrofuran (THF) at elevated temperature (70°C) to form the Grignard reagent.
  • Addition of Cyclohexanone Derivative:
    • The Grignard reagent is reacted with trans-4-ethylcyclohexanone (or a similar cyclohexanone derivative) in THF, followed by hydrolysis with dilute hydrochloric acid to yield the corresponding alcohol intermediate.
  • Dehydration and Aromatic Substitution:
    • The alcohol intermediate is dehydrated using p-toluenesulfonic acid to introduce the ethylcyclohexyl group onto the aromatic ring.
  • Nitrile Introduction:
    • The aromatic ring is then functionalized to introduce the nitrile group, often via Sandmeyer-type reactions or direct cyanation methods.
  • Purification:
    • The product is purified by extraction, washing, drying over anhydrous magnesium sulfate, and recrystallization from suitable solvents (e.g., heptane, ethanol).

Key Reaction Conditions Table:

Step Reagents/Conditions Notes
Grignard formation Mg, 2,6-difluoro-4-bromochlorobenzene, THF 70°C, inert atmosphere
Addition to cyclohexanone trans-4-ethylcyclohexanone, THF Reflux, then hydrolysis
Dehydration p-toluenesulfonic acid, toluene Heat, removal of water
Cyanation Suitable cyanating agent (e.g., CuCN) Controlled temperature
Purification Extraction, drying, recrystallization Solvent choice critical

Alternative Approaches

  • Aromatic Substitution and Functional Group Interconversion:
    • Starting from a suitably substituted benzonitrile, the trans-4-ethylcyclohexyl group can be introduced via Friedel–Crafts alkylation or Suzuki-type cross-coupling, followed by selective fluorination if needed.
  • Gem-Fluorination:
    • Thioester intermediates may be gem-difluorinated using reagents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at specific positions.

Environmental and Yield Considerations

Recent process improvements focus on:

  • Reducing the number of reaction steps.
  • Minimizing waste acid and hazardous byproducts.
  • Utilizing recyclable solvents and milder conditions to enhance environmental compatibility and operational safety.

Yield and Purity Data Table:

Compound/Intermediate Yield (%) Purity (GC, %) Melting Point (°C)
4-(trans-4-ethylcyclohexyl)-2,6-difluorobenzonitrile ~75 >99.5 70.6
Related butyl analog ~74 >99.5 54.9

Research Findings and Optimization

  • Chromatographic Purification: Silica gel column chromatography with heptane or toluene as eluents is standard for isolating the target compound and removing side products.
  • Crystallization: Final purification is achieved by recrystallization from heptane, ethanol, or mixed solvents to ensure high purity and consistent melting point.
  • Process Scalability: The described methods are adaptable for both laboratory and industrial-scale synthesis, with attention to solvent recovery and waste minimization.

Summary Table: Key Preparation Steps

Step Description Key Reagents/Conditions
1 Grignard reagent formation Mg, 2,6-difluoro-4-bromochlorobenzene, THF
2 Addition to cyclohexanone and hydrolysis trans-4-ethylcyclohexanone, HCl
3 Dehydration to introduce cyclohexyl group p-toluenesulfonic acid, toluene
4 Cyanation to introduce nitrile group CuCN or other cyanating agents
5 Purification by chromatography and recrystallization Silica gel, heptane, ethanol

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used for reduction.

  • Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution, while nucleophilic substitution may involve strong bases like sodium amide (NaNH2).

Major Products Formed:

  • Oxidation: 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzoic acid or 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzaldehyde.

  • Reduction: 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzylamine.

  • Substitution: Various substituted benzene derivatives depending on the position and nature of the substituents.

Scientific Research Applications

2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Cyclohexyl Group

The ethylcyclohexyl group in the target compound can be replaced with other alkyl or alkenyl chains, altering phase behavior and solubility. Key analogs include:

Compound Name CAS Number Substituent Key Properties/Applications
2,6-Difluoro-4-(trans-4-propylcyclohexyl)-benzonitrile 106021-42-5 Propylcyclohexyl Higher lipophilicity; LCD applications
2,6-Difluoro-4-(trans-4-pentylcyclohexyl)-benzonitrile 88308-37-6 Pentylcyclohexyl Extended alkyl chain enhances mesophase stability
2-Fluoro-4-(trans-4-vinylcyclohexyl)-benzonitrile 1188263-90-2 Vinylcyclohexyl Increased rigidity due to unsaturated bond

Key Findings :

  • Longer alkyl chains (e.g., pentyl) improve liquid crystal phase stability by enhancing van der Waals interactions .

Fluorination Pattern Variations

The position and number of fluorine atoms significantly influence electronic properties and intermolecular interactions:

Compound Name CAS Number Fluorination Pattern Key Differences
4-Ethyl-2,6-difluorobenzonitrile 157453-50-4 2,6-difluoro, no cyclohexyl Reduced steric bulk; lower melting point
2-Fluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile 208844-07-9 Monofluoro at 2-position Lower dipole moment; altered mesophase behavior
2,6-Difluoro-4-(trifluoromethyl)benzonitrile 1803828-56-9 CF₃ group at para position Enhanced electron-withdrawing effects; pharmaceutical intermediates

Key Findings :

  • Difluoro substitution at 2,6-positions increases electron-withdrawing effects, stabilizing charge transfer in liquid crystals .
  • Trifluoromethyl groups (e.g., CAS 1803828-56-9) enhance metabolic stability in drug candidates .

Ethynyl-Linked Derivatives

Ethynyl spacers introduce conjugation and rigidity, as seen in:

  • 2,6-Difluoro-4-[2-(2-fluoro-4-pent-4-enylphenyl)ethynyl]benzonitrile (CAS 797049-08-2): Ethynyl linkage enhances π-conjugation, red-shifting UV absorption .
  • trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile (CAS 127655-41-8): Improved thermal stability in LCDs due to extended conjugation .

Application-Specific Comparisons

Liquid Crystal Compositions

The target compound is structurally aligned with components in patent DE19943357 , which highlights:

  • Role of Fluorine : Difluoro substitution reduces rotational viscosity in LCDs.
  • Cyclohexyl vs. Bicyclic Systems : Cyclohexyl groups (e.g., ethylcyclohexyl) improve nematic phase range compared to tolane derivatives .

Pharmaceutical Relevance

While the target compound lacks direct biological data, structural analogs like 4-((4-((2,6-difluoro-4-(pyridin-4-yl)phenyl)amino)pyrimidin-2-yl)amino)benzonitrile (Compound 12g, CAS N/A) exhibit anti-HIV activity (pIC₅₀ ~8) . Differences in substituents (e.g., pyridine vs. ethylcyclohexyl) highlight the trade-off between steric bulk and target binding .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications
2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile C₁₅H₁₇F₂N 249.3 ≥99.0 LCDs, intermediates
2,6-Difluoro-4-(trifluoromethyl)benzonitrile C₈H₂F₅N 207.1 N/A Pharmaceutical synthesis
4-Ethyl-2,6-difluorobenzonitrile C₉H₇F₂N 167.1 N/A Research intermediate

Table 2: Similarity Scores (Based on Structural Alignment)

Compound Name Similarity Score Key Structural Difference
2-Fluoro-4-(trans-4-vinylcyclohexyl)-benzonitrile 0.89 Vinyl vs. ethyl substituent
4-Ethyl-2,6-difluorobenzonitrile 0.83 Lack of cyclohexyl ring
trans-2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile 0.87 Pentyl vs. ethyl substituent

Biological Activity

2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile is an organic compound with notable biological activity, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H17F2NC_{15}H_{17}F_{2}N with a molecular weight of approximately 249.3 g/mol. Its structure features a benzonitrile group substituted with two fluorine atoms and a trans-4-ethylcyclohexyl group. This unique configuration influences its chemical reactivity and biological interactions.

Biological Activity

1. Interaction with Cytochrome P450 Enzymes

This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP2C9 and CYP2D6. These enzymes play a crucial role in drug metabolism, affecting the pharmacokinetics of various therapeutic agents. The inhibition of these enzymes can lead to significant drug-drug interactions, which is critical for understanding its potential use in combination therapies.

2. Toxicological Profile

A hazard assessment indicates that the compound is not a skin sensitizer and shows no significant mutagenic effects in reverse mutation tests. The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity was established at 320 mg/kg/day in rats, while reproductive and developmental toxicity screening suggested a NOAEL of 1,000 mg/kg/day .

3. Environmental Impact

The compound has been classified as hazardous to aquatic life, indicating potential long-term harmful effects if released into the environment . This aspect necessitates careful handling and disposal practices.

While the exact mechanisms through which this compound exerts its biological effects are not fully elucidated, it is believed to participate in electrophilic aromatic substitution reactions due to the influence of its functional groups. The electron-withdrawing nitrile group combined with the electron-donating ethylcyclohexyl group allows for diverse chemical reactivity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2,6-Difluoro-4-(trans-4-vinylcyclohexyl)-benzonitrileVinyl group instead of ethylPotentially different reactivity due to vinyl group
2-Fluoro-4-(trans-4-ethylcyclohexyl)-benzonitrileOne fluorine substitutionMay exhibit different biological activity
2,6-Dichloro-4-(trans-4-ethylcyclohexyl)-benzonitrileChlorine instead of fluorineDifferent electronic properties affecting reactivity

This table highlights how variations in substitution can significantly influence the biological behavior and potential applications of these compounds.

Q & A

Q. What are the recommended safety protocols for handling 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if ventilation is insufficient .
  • Ventilation: Conduct experiments in fume hoods or well-ventilated areas to avoid inhalation of vapors or aerosols .
  • Emergency Procedures: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Store the compound away from oxidizers and incompatible materials .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Cyclohexyl Substitution: React 2,6-difluoro-4-iodobenzonitrile with trans-4-ethylcyclohexylboronic acid via Suzuki-Miyaura coupling under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O at 80–100°C .
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity. Monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Confirm substituent positions via ¹⁹F NMR (δ -110 to -125 ppm for ortho-fluorines) and ¹H NMR (trans-cyclohexyl protons at δ 1.2–2.1 ppm) .
    • Mass Spectrometry: ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 280.1) .
    • Melting Point: Compare observed values (e.g., 94–99°C) with literature data to assess crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Studies: Perform assays across a range of concentrations (e.g., 0.1–100 µM) to identify non-linear effects or cytotoxicity thresholds .
  • Target Validation: Use CRISPR/Cas9 knockouts or RNAi to confirm specificity toward suspected biological targets (e.g., kinase enzymes) .
  • Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., 4-(trans-4-propylcyclohexyl) derivatives) to identify substituent-dependent trends .

Q. What computational methods are suitable for studying the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., cytochrome P450). Validate with MD simulations (GROMACS) to assess stability .
  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential maps and Fukui indices for reactivity analysis .
  • Solvent Effects: Apply COSMO-RS to simulate solvation in aqueous or lipid environments, correlating with experimental LogP values (~3.5) .

Q. What experimental strategies optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Degradation Studies: Incubate samples in buffers (pH 2–12) at 25–60°C for 24–72 hours. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., nitrile → amide conversion) .
  • Stabilization: Add antioxidants (e.g., BHT) or store in amber vials under argon to prevent photolytic/oxidative degradation .
  • Accelerated Aging: Use Arrhenius modeling (40–80°C) to extrapolate shelf-life at room temperature .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile
Reactant of Route 2
2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile

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